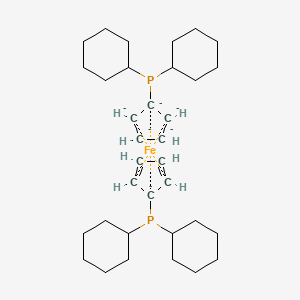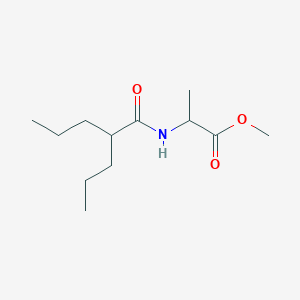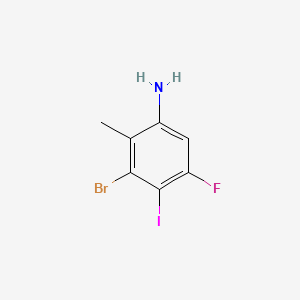![molecular formula C12H15BrN2O B13887170 4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromo and dimethylamino groups in the structure of this compound makes it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one typically involves the following steps:
Dimethylaminoethylation: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the brominated intermediate with dimethylamine in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.
科学的研究の応用
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects, such as anticancer or antimicrobial agents.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the bromo group can facilitate interactions through halogen bonding.
類似化合物との比較
Similar Compounds
4-Bromo-2-[2-(methylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
4-Chloro-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one: Similar structure but with a chloro group instead of a bromo group.
2-[2-(Dimethylamino)ethyl]-3H-isoindol-1-one: Lacks the bromo group.
Uniqueness
4-Bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one is unique due to the presence of both the bromo and dimethylamino groups, which confer distinct reactivity and binding properties. The bromo group can participate in halogen bonding and substitution reactions, while the dimethylamino group can enhance solubility and binding affinity.
特性
分子式 |
C12H15BrN2O |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
4-bromo-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15BrN2O/c1-14(2)6-7-15-8-10-9(12(15)16)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3 |
InChIキー |
ALZVNUSUEDIBEQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1CC2=C(C1=O)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


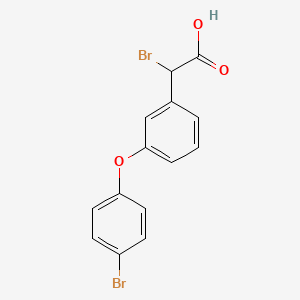
![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)
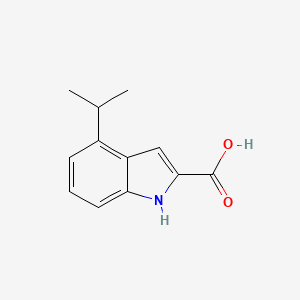
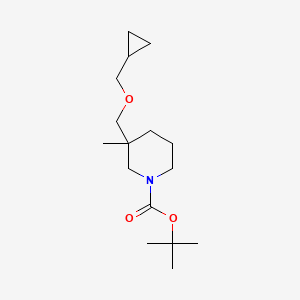
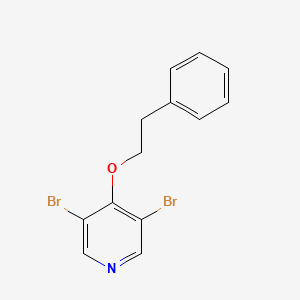
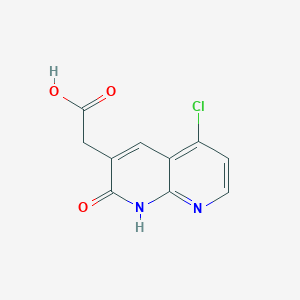

![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
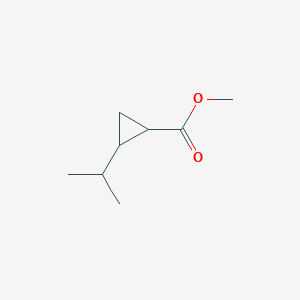
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
